molecular formula C16H14N2 B1336036 1,5-Diphenyl-3-methyl-1H-pyrazole CAS No. 3729-90-6

1,5-Diphenyl-3-methyl-1H-pyrazole

Cat. No.: B1336036
CAS No.: 3729-90-6
M. Wt: 234.29 g/mol
InChI Key: YHKSOEKUCNSKLN-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-3-methyl-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of hydrazine derivatives with acetylenic ketones, leading to the formation of pyrazoles . Another method includes the Claisen-Schmidt condensation reaction of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbaldehyde with acetophenone derivatives .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of transition-metal catalysts and photoredox reactions. These methods offer high yields and are suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diphenyl-3-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This compound may also interact with DNA, causing structural changes that inhibit replication .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole
  • 3,5-Diphenyl-1H-pyrazole
  • 3-Methyl-1H-pyrazole

Uniqueness

1,5-Diphenyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits higher stability and a broader range of biological activities .

Properties

IUPAC Name

3-methyl-1,5-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-13-12-16(14-8-4-2-5-9-14)18(17-13)15-10-6-3-7-11-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKSOEKUCNSKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409326
Record name 1,5-Diphenyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3729-90-6
Record name 1,5-Diphenyl-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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